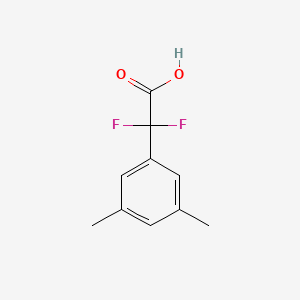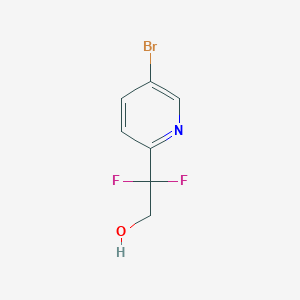
2-Pyridineethanol, 5-bromo-beta,beta-difluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Pyridineethanol, 5-bromo-beta,beta-difluoro-” is a chemical compound with the molecular formula C7H6BrF2NO . It is a derivative of 2-Pyridineethanol, which is used in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of “2-Pyridineethanol, 5-bromo-beta,beta-difluoro-” includes a pyridine ring with an ethanol group attached to the second carbon, and a bromo-beta,beta-difluoro group attached to the fifth carbon .Physical And Chemical Properties Analysis
The predicted density of “2-Pyridineethanol, 5-bromo-beta,beta-difluoro-” is approximately 1.689 g/cm3, and its predicted boiling point is around 309.8°C .Scientific Research Applications
Spectroscopic and Theoretical Analysis
5-Bromo-2-(trifluoromethyl)pyridine, a compound closely related to 2-Pyridineethanol, 5-bromo-beta,beta-difluoro-, has been studied for its spectroscopic properties using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) was applied to investigate its geometric structure, vibrational frequencies, and chemical shifts. This compound's non-linear optical (NLO) properties were determined, and its potential interactions with pBR322 plasmid DNA were explored through agarose gel electrophoresis experiments. Additionally, its antimicrobial activities were assessed using the minimal inhibitory concentration method (H. Vural & M. Kara, 2017).
Coordination Chemistry
Research into 2-pyridineethanol derivatives has led to the preparation of Cu(II) halido complexes with this compound acting as a neutral ligand. These complexes were studied for their crystal structures, revealing insights into their coordination geometries and potential applications in material science and catalysis (N. Lah & I. Leban, 2010).
Synthesis and Biological Activities
Novel pyridine derivatives have been synthesized through palladium-catalyzed Suzuki cross-coupling reactions, demonstrating the versatility of bromo-substituted pyridine compounds in organic synthesis. These derivatives were analyzed using DFT studies to understand their reaction pathways and potential as chiral dopants for liquid crystals. Furthermore, their anti-thrombolytic, biofilm inhibition, and haemolytic activities were investigated, highlighting their potential in biomedical applications (G. Ahmad et al., 2017).
Proton Transfer Studies
2-(1H-pyrazol-5-yl)pyridines, related to the 2-pyridineethanol structure, have been examined for their ability to undergo different types of photoreactions, including excited-state intramolecular and intermolecular proton transfer. These studies contribute to our understanding of the photophysical properties of pyridine derivatives and their applications in photochemistry (V. Vetokhina et al., 2012).
Synthetic Applications
2-Pyridineethanol derivatives have been utilized in the synthesis of various compounds, demonstrating the broad utility of this chemical moiety in organic synthesis. For example, the conversion of 2-deoxy-D-ribose into 2-amino-5-(2-deoxy-beta-D-ribofuranosyl)pyridine showcases the application of pyridine derivatives in nucleoside synthesis (C. Reese & Qin-pei Wu, 2003).
properties
IUPAC Name |
2-(5-bromopyridin-2-yl)-2,2-difluoroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NO/c8-5-1-2-6(11-3-5)7(9,10)4-12/h1-3,12H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFUGGMMYAMTII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C(CO)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

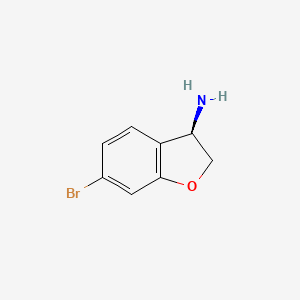

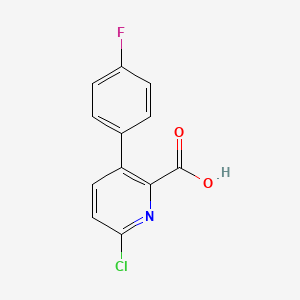
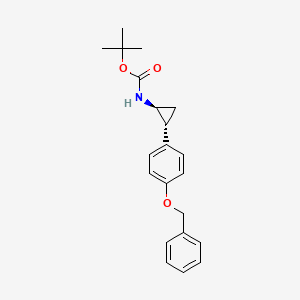
![Dibenzo[b,d]furan-2,8-diyldiboronic acid](/img/structure/B6590915.png)
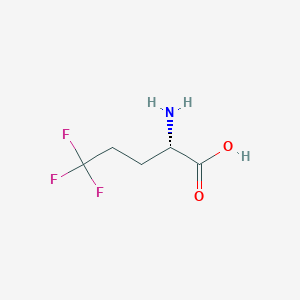

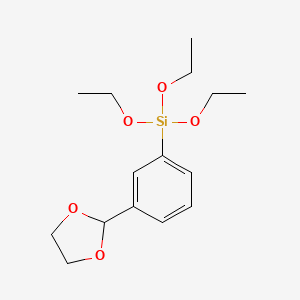
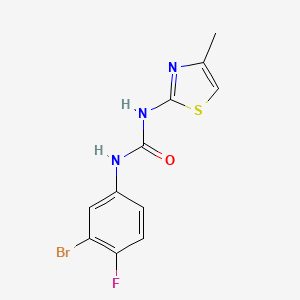
![6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B6590944.png)
![3,3-dibromo-2,3,7,8,9,10,11,11a-octahydro-1H-[1]benzothieno[2,3-b]cyclohepta[e]pyridine-4,12-dione](/img/structure/B6590963.png)


